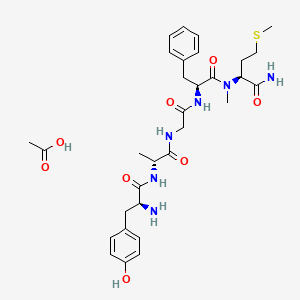
Metkephamid acetate
Übersicht
Beschreibung
Metkephamid acetate is a synthetic opioid pentapeptide and derivative of [Met]enkephalin. It has the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2. This compound acts as a potent agonist of the δ- and μ-opioid receptors with roughly equal affinity and also has high affinity and subtype-selectivity for the κ3-opioid receptor .
Vorbereitungsmethoden
Metkephamid acetate is synthesized through peptide synthesis techniques. The synthetic route involves the sequential addition of amino acids to form the pentapeptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), depending on the scale and desired purity of the final product .
Analyse Chemischer Reaktionen
Metkephamid acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can reverse the oxidation of the methionine residue.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine and tyrosine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.
Wissenschaftliche Forschungsanwendungen
Metkephamidacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Peptidsynthese- und Modifizierungsverfahren zu untersuchen.
Biologie: Es dient als Werkzeug, um die Rolle von Opioidrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Metkephamidacetat wurde auf seine analgetischen Eigenschaften und seine potenzielle Verwendung als Schmerzmittel untersucht.
Wirkmechanismus
Metkephamidacetat übt seine Wirkungen aus, indem es an δ- und μ-Opioidrezeptoren bindet und diese aktiviert. Nach systemischer Verabreichung dringt es schnell in die Blut-Hirn-Schranke ein und verteilt sich im zentralen Nervensystem. Die Aktivierung dieser Rezeptoren führt zur Hemmung der Neurotransmitterfreisetzung, was zu analgetischen Wirkungen führt. Die Modifikationen der Verbindung am N- und C-Terminus verbessern ihre Stabilität gegenüber proteolytischem Abbau, wodurch eine längere Wirkdauer ermöglicht wird .
Wirkmechanismus
Metkephamid acetate exerts its effects by binding to and activating δ- and μ-opioid receptors. Upon systemic administration, it rapidly penetrates the blood-brain barrier and disperses into the central nervous system. The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound’s modifications to the N- and C-terminals enhance its stability against proteolytic degradation, allowing for a longer duration of action .
Vergleich Mit ähnlichen Verbindungen
Metkephamidacetat ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Stabilität und seiner starken analgetischen Wirkungen einzigartig. Zu den ähnlichen Verbindungen gehören:
[Met]Enkephalin: Das Mutterspeptid von Metkephamidacetat, das eine viel kürzere Halbwertszeit hat und in vivo schnell abgebaut wird.
Morphin: Ein bekanntes Opioid mit hoher Affinität für μ-Opioidrezeptoren, aber mit einer höheren Tendenz zur Atemdepression und körperlichen Abhängigkeit.
Pethidin (Meperidin): Ein weiteres Opioid-Analgetikum mit unterschiedlicher Rezeptoraffinität und Nebenwirkungsprofil.
Die einzigartigen Modifikationen und das Rezeptoraffinitätsprofil von Metkephamidacetat machen es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
CAS-Nummer |
66960-35-8 |
|---|---|
Molekularformel |
C31H44N6O8S |
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C29H40N6O6S.C2H4O2/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3;1-2(3)4/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1 |
InChI-Schlüssel |
MCEMSMUXOSFTJG-KBUZRCILSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
66960-35-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
YAGFM |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-O-acetyl-Ala-2-N-Me-Met-enkephalinamide enkephalinamide-Met, O-Ac-Ala(2)-N(2)-Me- enkephalinamide-Met, O-acetylalanyl(2)-N(2)-methyl- Lilly 127623 Met-enkephalinamide, O-Ac-Ala(2)-N(2)-Me- methionine-enkephalinamide, O-Ac-Ala(2)-N(2)-Me- metkephamid acetate O-acetyl-2-alanyl-2-N-methyl-methionine enkephalinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















